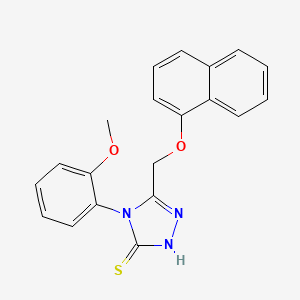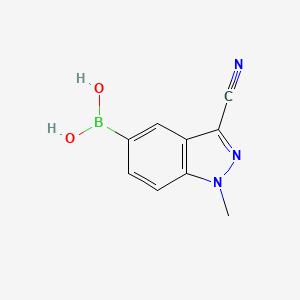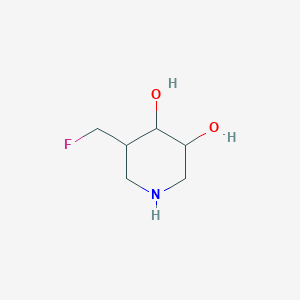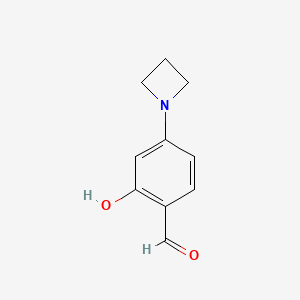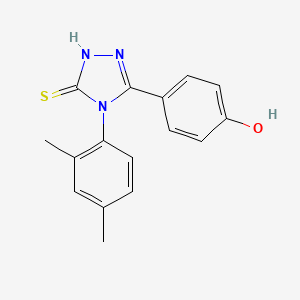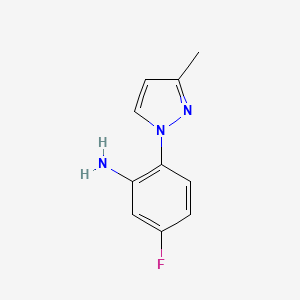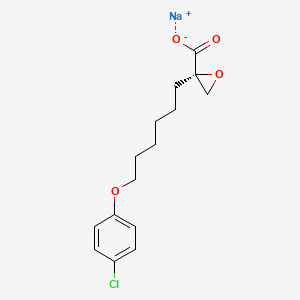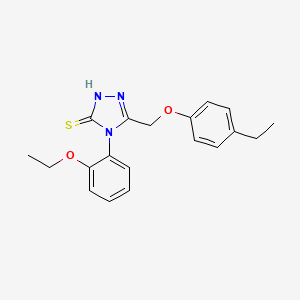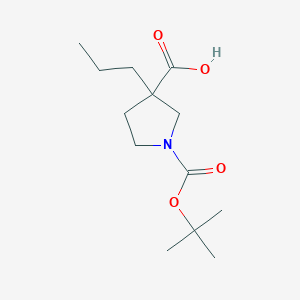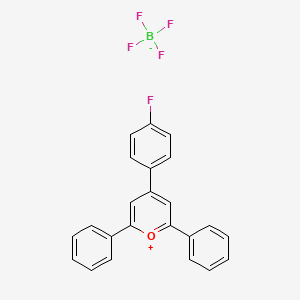
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate is a chemical compound known for its unique structural and functional properties. It belongs to the class of pyrylium salts, which are characterized by a positively charged oxygen atom in a six-membered aromatic ring. The presence of fluorine and phenyl groups in its structure imparts distinct chemical reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate typically involves the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and dehydration, to form the pyrylium salt. The final product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Photocatalysis: The compound can act as a photocatalyst in visible light-promoted reactions, such as the O-alkenylation of phenols and naphthols with terminal alkynes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate exerts its effects involves its ability to act as a photocatalyst. Upon exposure to visible light, the compound undergoes electronic excitation, leading to the formation of reactive radical species. These radicals can then participate in various chemical reactions, such as the formation of carbon-carbon bonds or the activation of inert molecules .
The molecular targets and pathways involved in these reactions depend on the specific application. For example, in photocatalytic reactions, the compound interacts with substrates to facilitate bond formation or cleavage, while in biological systems, it may bind to enzymes or receptors to modulate their activity.
Comparación Con Compuestos Similares
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate can be compared with other similar compounds, such as:
2,4,6-Tri-(4-fluorophenyl)pyrylium tetrafluoroborate: This compound has three fluorophenyl groups, which may enhance its reactivity and stability compared to the diphenyl derivative.
4-(4-Fluorophenyl)-2,6-diphenylpyrylium chloride: The chloride salt variant may exhibit different solubility and reactivity properties due to the presence of the chloride anion.
4-(4-Fluorophenyl)-2,6-diphenylpyrylium hexafluorophosphate: This compound has a different counterion, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of fluorine and phenyl groups, which impart distinct electronic and steric properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
61636-83-7 |
|---|---|
Fórmula molecular |
C23H16BF5O |
Peso molecular |
414.2 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-2,6-diphenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C23H16FO.BF4/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19;2-1(3,4)5/h1-16H;/q+1;-1 |
Clave InChI |
QIZITYVIIFFVSM-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


